PND-1186

Catalog No.
S547989
CAS No.
1061353-68-1
M.F
C25H26F3N5O3
M. Wt
501.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PND-1186

CAS Number

1061353-68-1

Product Name

PND-1186

IUPAC Name

2-[[2-(2-methoxy-4-morpholin-4-ylanilino)-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide

Molecular Formula

C25H26F3N5O3

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C25H26F3N5O3/c1-29-24(34)17-5-3-4-6-19(17)31-21-14-23(30-15-18(21)25(26,27)28)32-20-8-7-16(13-22(20)35-2)33-9-11-36-12-10-33/h3-8,13-15H,9-12H2,1-2H3,(H,29,34)(H2,30,31,32)

InChI Key

IGUBBWJDMLCRIK-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)NC3=C(C=C(C=C3)N4CCOCC4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

PND1186; PND 1186; PND1186; SR 2516; SR2516; SR2516; VS4718; VS4718; VS 4718.

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)NC3=C(C=C(C=C3)N4CCOCC4)OC

Description

The exact mass of the compound Benzamide, 2-[[2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methyl- is 501.19877 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition: The molecule contains a pyridinyl group, which is a common feature in known kinase inhibitors []. Further research could explore if this specific molecule has inhibitory effects on specific kinases.
  • Medicinal Chemistry: The presence of various functional groups like methoxy, morpholinyl, and trifluoromethyl suggests potential for medicinal chemistry exploration. These groups can be modified to improve potency, selectivity, and other drug-like properties [].

Limitations:

Future Research Directions:

  • Biological Assays: In vitro and in vivo studies would be needed to determine the biological activity of the molecule.
  • Target Identification: If the molecule shows promising activity, research would be necessary to identify its specific targets.

PND-1186, also known as VS-4718, is a selective small molecule inhibitor targeting focal adhesion kinase (FAK). It features a primary structure characterized by a 2,4-diamino-pyridine ring, which plays a crucial role in its inhibitory activity against FAK. The compound has demonstrated significant potential in preclinical studies, particularly in the context of cancer treatment, by promoting apoptosis in tumor cells and inhibiting their motility and proliferation under various conditions .

PND-1186 operates primarily through the inhibition of FAK phosphorylation at the Tyr-397 site, which is essential for FAK's role in cell signaling and adhesion. The compound exhibits an inhibitory concentration (IC50) of approximately 0.1 µM in cultured breast carcinoma cells, effectively blocking FAK activity and promoting apoptosis in these cells when grown in three-dimensional cultures . The mechanism involves reversible binding to the FAK kinase domain, leading to decreased phosphorylation of downstream targets like p130Cas .

Research indicates that PND-1186 selectively induces apoptosis in tumor cells while minimally affecting normal cell proliferation. In studies involving 4T1 breast carcinoma cells, PND-1186 was shown to enhance the cleavage of caspase 3, a marker of apoptotic activity, particularly under suspended culture conditions . This selectivity underscores its potential as a therapeutic agent against various cancers by targeting aberrant cell signaling pathways associated with tumor growth and metastasis.

PND-1186 was identified through high-throughput screening techniques aimed at assessing kinase activity. The synthesis involves conventional medicinal chemistry approaches, resulting in the preparation of PND-1186 as a hydrochloride salt. Specific details regarding the synthetic pathway are proprietary but involve standard organic synthesis techniques to achieve the desired compound structure .

The primary applications of PND-1186 are in oncology, particularly for treating breast cancer and potentially other malignancies characterized by elevated FAK activity. Its ability to inhibit tumor growth and metastasis has been demonstrated in preclinical models, suggesting its utility as a therapeutic agent in cancer treatment protocols . Additionally, its role as a research tool for studying FAK-related signaling pathways makes it valuable in both academic and clinical research settings.

Interaction studies have shown that PND-1186 not only inhibits FAK but also affects related pathways involving p130Cas and Src kinases. In vivo studies indicated that PND-1186 significantly reduced phosphorylation levels of these proteins in tumor models, highlighting its multifaceted role in modulating cell signaling networks associated with cancer progression . Furthermore, pharmacokinetic evaluations revealed favorable absorption characteristics when administered via various routes (intravenous, intraperitoneal, oral), with bioavailability ranging from 14.8% to 42.2% depending on the method used .

Several compounds exhibit structural or functional similarities to PND-1186. Below is a comparison highlighting their unique aspects:

Compound NameTargetIC50 (nM)Unique Features
VS-4718 (PND-1186)FAK1.5 (recombinant)Selective apoptosis promotion in tumor cells
TakinibTAK1Not specifiedTargets upstream MAPK pathway
PF-573228FAK0.5Broad-spectrum kinase inhibitor
GSK2256098FAK~20Focused on solid tumors with limited off-target effects

Uniqueness of PND-1186:

  • PND-1186 stands out due to its high selectivity for FAK inhibition combined with its ability to induce apoptosis specifically in cancer cells without significantly affecting normal cell proliferation.
  • Its favorable pharmacokinetic profile enhances its potential for clinical applications compared to other similar compounds.

PND-1186 functions as a reversible, adenosine triphosphate-competitive inhibitor of focal adhesion kinase [1] [2]. The compound demonstrates classical type I kinase inhibitor characteristics by directly competing with adenosine triphosphate for binding to the kinase active site. This competitive inhibition mechanism is evidenced by the reversible nature of focal adhesion kinase inhibition observed in washout experiments, where focal adhesion kinase Tyrosine-397 phosphorylation fully recovered within 60 minutes following PND-1186 removal [1].

The adenosine triphosphate-competitive nature of PND-1186 is supported by its binding orientation within the nucleotide binding pocket of the focal adhesion kinase kinase domain [1] [3]. The compound occupies the same binding site as the natural substrate adenosine triphosphate, effectively preventing adenosine triphosphate binding and subsequent phosphoryl transfer reactions. The inhibitory concentration values demonstrate dose-dependent inhibition, with an Inhibitory Concentration 50 of 1.5 nanomolar against recombinant focal adhesion kinase and approximately 100 nanomolar in cellular assays [4] [1] [5] [6].

The mechanism involves direct binding to the adenosine triphosphate binding pocket located between the N-terminal and C-terminal lobes of the focal adhesion kinase kinase domain [7] [8]. This binding effectively blocks the catalytic cleft and prevents substrate access to the active site. The reversible nature of inhibition allows for dynamic regulation of focal adhesion kinase activity, distinguishing PND-1186 from irreversible kinase inhibitors.

Structural Basis of Focal Adhesion Kinase Binding Specificity

The structural basis for PND-1186 binding specificity to focal adhesion kinase is primarily determined by its 2,4-diamino-pyridine core structure, which serves as the primary pharmacophore scaffold [1]. This heterocyclic core mimics key structural features of adenosine triphosphate, particularly the purine base portion, enabling effective competition for the adenosine triphosphate binding site [3].

The focal adhesion kinase kinase domain adopts a typical bi-lobed protein kinase fold with the adenosine triphosphate binding site positioned between the N-terminal and C-terminal lobes [7] [8]. The hinge region connecting these lobes contains critical residues for inhibitor binding, including Cysteine-502 and Glutamate-500, which form hydrogen bonds with PND-1186 [3]. The pyrimidine core of PND-1186 positions itself within this hinge region, establishing key intermolecular interactions that stabilize the inhibitor-kinase complex.

Additional structural determinants contributing to binding specificity include the trifluoromethyl group at the R3 position, which provides hydrophobic interactions and selectivity determinants [1]. The 4-morpholinyl substituent enhances binding affinity through favorable van der Waals interactions with the adenosine triphosphate binding pocket. The 2-methoxy group contributes to selectivity modulation by providing specific steric and electronic properties that distinguish focal adhesion kinase from other kinases.

The compound also interacts with the catalytic Aspartate-Phenylalanine-Glycine motif (Aspartate-564, Phenylalanine-565, Glycine-566) of the activation loop, which plays an essential role in adenosine triphosphate binding and kinase regulation [3]. This interaction with the Aspartate-Phenylalanine-Glycine motif is crucial for achieving effective focal adhesion kinase inhibition and maintaining selectivity over other kinases.

Inhibitory Concentration (Inhibitory Concentration 50) Analysis

Comprehensive Inhibitory Concentration 50 analysis reveals that PND-1186 exhibits exceptional potency against focal adhesion kinase with distinct selectivity profiles across different experimental conditions. The most potent inhibition occurs against recombinant focal adhesion kinase with an Inhibitory Concentration 50 of 1.5 nanomolar, as determined using glutathione-S-transferase-focal adhesion kinase fusion protein in vitro kinase assays [4] [1] [5] [6].

In cellular systems, PND-1186 demonstrates an Inhibitory Concentration 50 of approximately 100 nanomolar for focal adhesion kinase Tyrosine-397 autophosphorylation inhibition in breast carcinoma cells [1] [5] [6]. This 67-fold difference between recombinant and cellular systems reflects the complexity of intracellular environments, including protein binding, cellular uptake, and competition with endogenous adenosine triphosphate concentrations.

The selectivity profile analysis using Millipore KinaseProfiler Service demonstrates that at 0.1 micromolar concentration, PND-1186 shows high specificity for focal adhesion kinase and FMS-like tyrosine kinase 3, with greater than 50% inhibition observed only for these two kinases [1] [6]. At higher concentrations (1 micromolar), additional kinases including activated Cdc42-associated tyrosine kinase 1, Aurora-A, cyclin-dependent kinase 2/cyclin A, insulin receptor, lymphocyte-specific protein tyrosine kinase, and tropomyosin-related kinase A show greater than 50% inhibition [1] [6].

The concentration-dependent selectivity profile indicates that therapeutic applications should target doses that maintain selectivity for focal adhesion kinase while minimizing off-target effects. The narrow therapeutic window between focal adhesion kinase-specific inhibition (0.1 micromolar) and broader kinase inhibition (1 micromolar) requires careful dose optimization for clinical applications.

Kinase Selectivity Profile

The kinase selectivity profile of PND-1186 demonstrates remarkable specificity for focal adhesion kinase at physiologically relevant concentrations. At 0.1 micromolar, PND-1186 exhibits high selectivity for focal adhesion kinase and FMS-like tyrosine kinase 3, with minimal activity against other kinases in the screening panel [1] [6]. This selectivity is particularly significant because FMS-like tyrosine kinase 3 expression is restricted to hematopoietic cells and is not detectably expressed in the breast carcinoma and ovarian carcinoma cell lines used in most preclinical studies [1].

The selectivity profile expands at higher concentrations, with 1 micromolar PND-1186 inhibiting additional kinases including activated Cdc42-associated tyrosine kinase 1, Aurora-A, cyclin-dependent kinase 2/cyclin A, insulin receptor, lymphocyte-specific protein tyrosine kinase, and tropomyosin-related kinase A by greater than 50% [1] [6]. This concentration-dependent selectivity pattern is typical of adenosine triphosphate-competitive inhibitors and reflects the structural conservation of adenosine triphosphate binding sites across the kinome.

Notably, PND-1186 does not significantly inhibit the closely related protein tyrosine kinase 2 or Src family kinases at concentrations up to 1 micromolar in adherent cellular conditions [1]. This selectivity is particularly important because focal adhesion kinase and Src family kinases often function in overlapping signaling pathways, and selective focal adhesion kinase inhibition allows for dissection of focal adhesion kinase-specific versus Src-dependent cellular processes.

The selective inhibition profile supports the utility of PND-1186 as a chemical probe for studying focal adhesion kinase function and suggests potential for therapeutic applications where focal adhesion kinase-specific inhibition is desired without broad kinase inhibition effects that could lead to toxicity.

Molecular Determinants of Binding Affinity

The molecular determinants governing PND-1186 binding affinity to focal adhesion kinase encompass multiple structural features that collectively contribute to high-affinity interaction. The 2,4-diamino-pyridine core serves as the primary pharmacophore, providing the fundamental recognition elements for adenosine triphosphate binding site occupancy [1]. This heterocyclic scaffold positions the inhibitor optimally within the kinase active site, enabling key hydrogen bonding interactions with hinge region residues.

The trifluoromethyl substituent at the R3 position contributes significantly to binding affinity through hydrophobic interactions with nonpolar residues in the adenosine triphosphate binding pocket [1]. This group also serves as a selectivity determinant, as the size and electronic properties of the trifluoromethyl group provide specific complementarity to the focal adhesion kinase binding site geometry that may not be optimal for other kinases.

The 4-morpholinyl substituent enhances binding affinity through favorable van der Waals interactions and potential hydrogen bonding capabilities [4] [1]. The morpholine ring system provides both hydrophobic surface area for nonpolar interactions and polar heteroatoms for potential hydrogen bonding or electrostatic interactions with kinase residues. The conformational flexibility of the morpholine ring allows for induced-fit binding that optimizes inhibitor-kinase contacts.

The 2-methoxy substitution contributes to both binding affinity and selectivity through specific electronic and steric effects [4] [1]. The methoxy group can participate in hydrogen bonding interactions as a hydrogen bond acceptor and provides steric bulk that may contribute to selectivity by creating unfavorable interactions in non-target kinases.

The N-methylbenzamide terminus extends the inhibitor beyond the immediate adenosine triphosphate binding site, potentially forming additional stabilizing interactions with kinase residues outside the core adenosine triphosphate binding pocket [4] [1]. This extended binding mode contributes to the overall binding affinity and may provide additional selectivity elements through interactions with focal adhesion kinase-specific residues.

The reversible nature of PND-1186 binding allows for dynamic association and dissociation, which is reflected in the rapid recovery of focal adhesion kinase activity observed in washout experiments [1]. This reversibility is advantageous for both research applications and potential therapeutic use, as it allows for temporal control of focal adhesion kinase inhibition.

Data Tables

Target/AssayIC50/InhibitionAssay MethodCitation
FAK (recombinant)1.5 nMGST-FAK kinase assay [4] [1] [5] [6]
FAK (cellular)~100 nMAnti-phospho FAK Tyr-397 [4] [1] [5] [6]
FAK (breast carcinoma cells)~100 nMAnti-phospho FAK Tyr-397 [1] [5] [6]
Flt3 (0.1 µM)>50% inhibitionMillipore KinaseProfiler [1] [6]
ACK1 (1 µM)>50% inhibitionMillipore KinaseProfiler [1] [6]
Aurora-A (1 µM)>50% inhibitionMillipore KinaseProfiler [1] [6]
CDK2/cyclin A (1 µM)>50% inhibitionMillipore KinaseProfiler [1] [6]
Insulin receptor (1 µM)>50% inhibitionMillipore KinaseProfiler [1] [6]
Lck (1 µM)>50% inhibitionMillipore KinaseProfiler [1] [6]
TrkA (1 µM)>50% inhibitionMillipore KinaseProfiler [1] [6]
PropertyValueCitation
Molecular FormulaC25H26F3N5O3 [4] [9] [10] [11]
Molecular Weight501.5 g/mol [4] [9] [10] [11]
CAS Number1061353-68-1 [4] [9] [11]
Core Structure2,4-diamino-pyridine [1]
Chemical Name2-[[2-[[2-Methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methylbenzamide [4] [12]
SynonymsVS-4718, SR-2516 [9] [11]
Solubility (DMSO)≥50.15 mg/mL (100 mM) [11]
Solubility (Water)22 mg/mL [10]
Protein Binding97% [1]
Bioavailability (i.p.)42.2% [10]
Bioavailability (p.o.)14.8% [10]
Terminal Half-life1.72-2.65 hours [10]
Storage≤-20°C [4] [11]
Structural ComponentRole/FunctionBinding ContributionCitation
2,4-diaminopyridine corePrimary pharmacophore scaffoldCore structure recognition [1]
Pyrimidine ring positionATP-binding site interactionMimics ATP purine base [13] [1] [3]
Trifluoromethyl groupHydrophobic feature (R3 position)Selectivity determinant [1]
Morpholine substituent4-morpholinyl substituentBinding affinity enhancement [4] [1]
Methoxy group2-methoxy substitutionSelectivity modulation [4] [1]
Benzamide moietyN-methylbenzamide terminusExtended binding [4] [1]
ATP binding siteCompetitive inhibition with ATPReversible inhibition [1] [2] [3]
Hinge regionHydrogen bonding with Cys502/Glu500Stabilizing interactions [3]
Mechanism ComponentDescriptionEvidenceCitation
Inhibition TypeATP-competitive inhibitionKinetic studies with ATP [1] [2] [3]
ATP Binding SiteOccupies ATP binding pocketCrystal structure analysis [3]
Competitive NatureCompetes with ATP for bindingIC50 varies with ATP concentration [1] [2]
ReversibilityReversible inhibitionWashout experiments [1]
Binding ModeType I kinase inhibitorBinding conformation studies [3]
Kinase Domain TargetFAK kinase domain (residues 422-686)Domain mapping studies [1] [7]
DFG Motif InteractionAsp564-Phe565-Gly566 motifStructural analysis [3]
Activation LoopBlocks access to Tyr576/577Phosphorylation studies [1]
Catalytic CleftPrevents substrate accessEnzymatic assays [1] [2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

501.19877419 g/mol

Monoisotopic Mass

501.19877419 g/mol

Heavy Atom Count

36

Appearance

Off-white to grey solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L2BD0MW4OL

Other CAS

1061353-68-1

Wikipedia

VS-4718

Dates

Last modified: 08-15-2023
1: Tancioni I, Uryu S, Sulzmaier FJ, Shah NR, Lawson C, Miller NL, Jean C, Chen XL, Ward KK, Schlaepfer DD. FAK Inhibition disrupts a β5 integrin signaling axis  controlling anchorage-independent ovarian carcinoma growth. Mol Cancer Ther. 2014 Aug;13(8):2050-61. doi: 10.1158/1535-7163.MCT-13-1063. Epub 2014 Jun 4. PubMed PMID: 24899686; PubMed Central PMCID: PMC4126870.

Explore Compound Types